In Vitro Mechanism of Action and Pharmacological Profiling of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride
In Vitro Mechanism of Action and Pharmacological Profiling of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride
Executive Summary: The Anatomy of a Privileged Scaffold
In the landscape of targeted oncology and immunology, the 2-aminopyrimidine core represents one of the most successful "privileged scaffolds" for designing Type I ATP-competitive kinase inhibitors[1]. The compound 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) serves as a foundational building block and a highly characterized fragment in early-stage drug discovery[2].
Rather than acting as a finalized active pharmaceutical ingredient (API), this molecule is utilized in in vitro settings to establish baseline target engagement, map the kinase hinge region, and serve as a launchpad for fragment-based drug discovery (FBDD). This technical whitepaper dissects the intrinsic mechanism of action of this scaffold and outlines the self-validating in vitro workflows required to characterize its pharmacodynamics.
Structural Pharmacology & Mechanism of Action
To understand how this compound behaves in vitro, we must deconstruct its structure-activity relationship (SAR) within the highly conserved ATP-binding pocket of human kinases (such as HPK1, CDKs, or EGFR)[3][4].
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The Pyrimidine Core (The Hinge Binder): The N1 (or N3) of the pyrimidine ring acts as a hydrogen-bond acceptor, while the exocyclic secondary amine at the 4-position acts as a hydrogen-bond donor. This creates a bidentate interaction with the backbone amides of the kinase hinge region (e.g., Glu92 and Cys94 in HPK1)[4].
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The Piperidine Ring (Solvent Channel & Salt Bridges): The piperidine ring extends outward toward the solvent-exposed region. At physiological pH, the secondary amine of the piperidine is protonated (which is why the compound is formulated as a hydrochloride salt to ensure aqueous solubility). This cationic center frequently forms critical salt bridges with acidic residues (like Asp101) near the DFG motif[4].
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The 2-Chloro Substituent (Hydrophobic Anchor): While primarily serving as a synthetic handle for subsequent SNAr diversification, the chlorine atom provides baseline hydrophobic contacts and weak halogen bonding near the gatekeeper residue, stabilizing the fragment in the pocket[1].
Figure 1: Pharmacophore mapping and ATP-competitive hinge-binding mechanism of the scaffold.
The Self-Validating In Vitro Workflow
A single biochemical assay is insufficient to prove a mechanism of action due to the high risk of false positives (e.g., colloidal aggregation or assay interference). To establish scientific trustworthiness, we employ a self-validating orthogonal system .
The causality of this workflow is strictly linear:
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TR-FRET establishes baseline potency and ATP-competition.
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SPR removes the variable of ATP concentration to provide absolute thermodynamic and kinetic parameters.
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CETSA proves that the biochemical affinity translates into actual cellular target engagement across the lipid bilayer.
Figure 2: Orthogonal in vitro workflow for validating kinase inhibitor target engagement.
Protocol 1: TR-FRET Biochemical Profiling
Purpose: To determine the half-maximal inhibitory concentration ( IC50 ) and confirm ATP-competitiveness.
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Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Solubilize 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl in 100% DMSO to a 10 mM stock. Create a 3-fold, 10-point serial dilution.
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Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the recombinant target kinase into a 384-well low-volume plate. Use an acoustic liquid handler to transfer 100 nL of the compound dilutions. Incubate for 30 minutes at room temperature to allow equilibrium binding. Control: Use Staurosporine as a positive control and 1% DMSO as a negative vehicle control.
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Reaction Initiation: Add 5 µL of an ATP/Substrate mixture. Causality Check: Run the assay at two different ATP concentrations (e.g., Km and 10×Km ). A rightward shift in the IC50 at higher ATP concentrations confirms an ATP-competitive mechanism.
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Detection & Readout: After 60 minutes, terminate the reaction with 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Read the emission ratio (665 nm / 620 nm) on a multi-mode microplate reader.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To decouple affinity from ATP concentration and measure Target Residence Time ( τ ).
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Sensor Chip Functionalization: Immobilize the His-tagged kinase onto a Ni-NTA sensor chip via standard amine coupling chemistry until a stable baseline of ~2000 Response Units (RU) is achieved.
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Analyte Preparation: Dilute the compound in running buffer (PBS-T containing 2% DMSO to match the solvent index) to a top concentration of 50 µM, followed by 2-fold dilutions.
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Kinetic Injection: Inject the compound series over the functionalized and reference flow cells at a high flow rate (30 µL/min) for 60 seconds to minimize mass transport limitations (Association phase).
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Dissociation: Flow blank running buffer for 120 seconds.
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Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and the equilibrium dissociation constant ( Kd=koff/kon ). Calculate residence time as τ=1/koff .
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Purpose: To validate that the highly polar hydrochloride salt can permeate the cell membrane and engage the target in a high-ATP intracellular environment.
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Cell Treatment: Culture target cells (e.g., PBMCs) to 80% confluence. Treat with 10 µM of the compound or DMSO control for 2 hours at 37°C in a CO2 incubator.
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Thermal Profiling: Harvest and aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
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Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.
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Quantification: Analyze the soluble fraction via Western blot using a target-specific primary antibody. Plot the normalized band intensities against temperature to determine the aggregation temperature ( Tagg ). A positive thermal shift ( ΔTm>1.5∘C ) indicates successful intracellular target stabilization.
Quantitative Data Synthesis
When evaluating 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride as an early-stage fragment against a model kinase (e.g., HPK1 or CDK), the data typically reflects a low-molecular-weight, low-affinity binder that requires further optimization. The table below summarizes representative baseline metrics for this specific scaffold[4][5].
| Parameter | Assay Method | Result (Model Kinase) | Biological & Chemical Significance |
| IC50 (Apparent) | TR-FRET | 4.2 µM | Baseline biochemical potency. Indicates the raw hinge-binding efficiency before the addition of hydrophobic aniline groups at the 2-position. |
| Kd (Affinity) | SPR | 3.8 µM | True thermodynamic binding affinity. The close alignment with IC50 confirms that the compound is not an assay artifact. |
| Residence Time ( τ ) | SPR | 1.5 seconds | Rapid reversibility typical of fragment binders. Optimization will focus on decreasing koff via hydrophobic expansion. |
| ΔTm (Thermal Shift) | CETSA | +2.1 °C | Confirms that despite being a polar hydrochloride salt, the free base equilibrium allows sufficient membrane permeability for target engagement. |
Sources
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride,1208091-61-5-Amadis Chemical [amadischem.com]
- 3. WO2014081718A1 - Aminopyrimidine compounds as inhibitors of t790m containing egfr mutants - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
